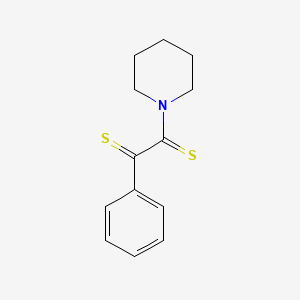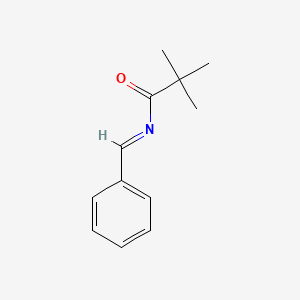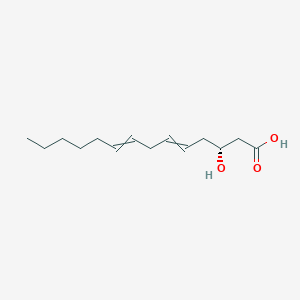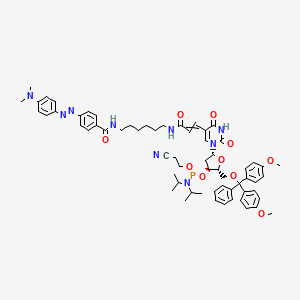![molecular formula C9H22O5SSi B12577560 Trimethoxy[3-(propane-2-sulfonyl)propyl]silane CAS No. 192800-80-9](/img/structure/B12577560.png)
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is an organosilicon compound that features a silane group bonded to a propyl chain with a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane typically involves the reaction of a suitable silane precursor with a sulfonyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed bed reactors with supported catalysts can enhance the efficiency of the hydrosilylation reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Substitution: Various organosilicon compounds with different functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems, where the silane moiety can facilitate the attachment of therapeutic agents to nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mécanisme D'action
The mechanism of action of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable polymeric networks or modify surfaces
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(chloropropyl)]silane
Uniqueness
Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific substitution reactions that are not possible with other trimethoxysilanes, making it valuable for specialized applications in materials science and surface modification.
Propriétés
Numéro CAS |
192800-80-9 |
|---|---|
Formule moléculaire |
C9H22O5SSi |
Poids moléculaire |
270.42 g/mol |
Nom IUPAC |
trimethoxy(3-propan-2-ylsulfonylpropyl)silane |
InChI |
InChI=1S/C9H22O5SSi/c1-9(2)15(10,11)7-6-8-16(12-3,13-4)14-5/h9H,6-8H2,1-5H3 |
Clé InChI |
ZFWBGDKGQIAQRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
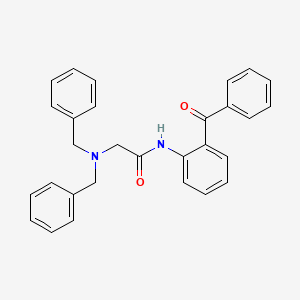
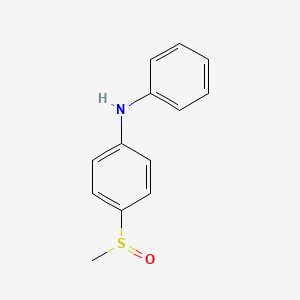
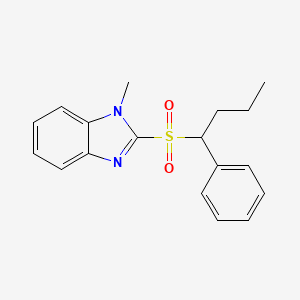
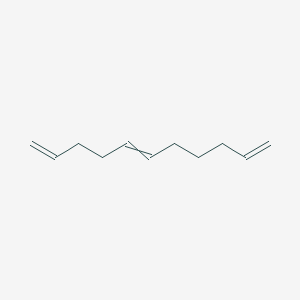
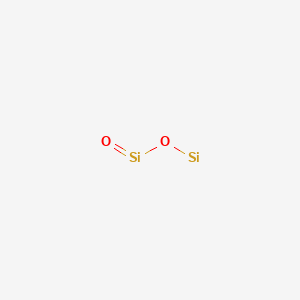
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
